N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a dibenzofuran core. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
The synthesis of N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. The preparation starts with the synthesis of the dibenzofuran core, which can be achieved through O-arylation reactions and subsequent cyclization of diaryl ethers . The triazole moiety is introduced through a condensation reaction involving phenols, arylglyoxals, and cyclic 1,3-diketones . The final step involves the formation of the acetamide linkage, which is achieved through a reaction with acetic anhydride under controlled conditions .
Chemical Reactions Analysis
N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene rings, facilitated by reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby regulating glucose levels in the body . The compound’s anticancer activity is attributed to its ability to inhibit tumor necrosis factor (TNF-α) production, which plays a role in cancer cell proliferation .
Comparison with Similar Compounds
N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with other dibenzofuran derivatives, such as:
Dibenzofuran: The parent compound, which is simpler in structure and used primarily as a heat transfer agent.
Dibenzothiophene: Similar in structure but contains a sulfur atom in place of the oxygen in dibenzofuran, used in the study of sulfur-containing organic compounds.
The uniqueness of this compound lies in its combination of the dibenzofuran core with the triazole and acetamide functionalities, which confer specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C25H22N4O3S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-2-[[4-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22N4O3S/c1-16-7-3-5-9-20(16)31-14-23-27-28-25(29(23)2)33-15-24(30)26-17-11-12-19-18-8-4-6-10-21(18)32-22(19)13-17/h3-13H,14-15H2,1-2H3,(H,26,30) |
InChI Key |
AFOUUUKRDLZLOC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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